N-butyl-4-fluorobenzenesulfonamide

Physicochemical Properties Ionization Constant Sulfonamide

Researchers requiring a para-fluorinated sulfonamide building block with precisely tuned lipophilicity (cLogP 2.9) for SAR studies often encounter supply gaps. N-Butyl-4-fluorobenzenesulfonamide (CAS 312-67-4) resolves this with its unique para-fluoro electronic profile-non-fluorinated analogs (cLogP 2.4) cannot substitute. • Key intermediate for sulfonyl carbamate herbicide synthesis • ≥98% purity with confirmed ¹³C NMR identity • Applicable as an analytical reference standard for pharmaceutical QC Consistent quality across batches ensures procurement reliability.

Molecular Formula C10H14FNO2S
Molecular Weight 231.29 g/mol
CAS No. 312-67-4
Cat. No. B1271710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-fluorobenzenesulfonamide
CAS312-67-4
Molecular FormulaC10H14FNO2S
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
InChIKeyRGFXUQFSTLVNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-butyl-4-fluorobenzenesulfonamide (CAS 312-67-4): A Fluorinated Sulfonamide Building Block for Research Applications


N-butyl-4-fluorobenzenesulfonamide (CAS 312-67-4) is a para-fluorinated benzenesulfonamide derivative with the molecular formula C10H14FNO2S and a molecular weight of 231.29 g/mol [1]. The compound is characterized by a solid physical state with a reported melting point of 45 °C and a predicted pKa of 11.53 . Its structure comprises a benzenesulfonamide core with a para-fluoro substituent and an N-butyl side chain, placing it within a class of sulfonamides used as synthetic intermediates and research tools .

Why Generic Substitution Fails for N-butyl-4-fluorobenzenesulfonamide: Critical Differences in Physicochemical Properties


The specific combination of a para-fluoro substituent and an N-butyl side chain in N-butyl-4-fluorobenzenesulfonamide yields a distinct physicochemical profile that cannot be replicated by its closest analogs. The fluorine atom imparts unique electronic and steric effects, influencing properties like pKa and lipophilicity [1]. The N-butyl group further modulates solubility and hydrophobic interactions. These combined features are critical for its intended applications as a building block or research tool, making generic substitution with non-fluorinated or shorter-chain analogs, which possess different properties, a significant scientific risk [2]. For instance, the non-fluorinated analog, N-butylbenzenesulfonamide (MW 213.30), lacks the electron-withdrawing fluorine, which is essential for specific interactions in some biological assays [3].

Quantitative Evidence Guide: N-butyl-4-fluorobenzenesulfonamide vs. Non-fluorinated and N-Alkyl Analogs


Comparison of Predicted pKa Values with Non-Fluorinated Analog

The introduction of an electron-withdrawing fluorine atom at the para position of the benzenesulfonamide ring significantly alters its acidity. N-butyl-4-fluorobenzenesulfonamide has a predicted pKa of 11.53 . While an experimentally determined pKa for the direct non-fluorinated analog, N-butylbenzenesulfonamide, is not readily available, the class-level effect of a para-fluoro substituent on benzenesulfonamide is known to decrease the pKa compared to unsubstituted benzenesulfonamide (pKa approx. 10.1) [1]. This shift in ionization state at physiological pH can critically impact solubility, permeability, and target binding in biological systems.

Physicochemical Properties Ionization Constant Sulfonamide

Lipophilicity (cLogP) Comparison with N-Butylbenzenesulfonamide

The lipophilicity of a molecule is a key determinant of its ability to cross biological membranes. N-butyl-4-fluorobenzenesulfonamide exhibits a predicted cLogP value of 2.9 . This is higher than the predicted cLogP of 2.4 for its non-fluorinated analog, N-butylbenzenesulfonamide . The introduction of the single fluorine atom results in a quantifiable increase in lipophilicity of 0.5 cLogP units, which can be a critical factor in designing compounds with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity ADME Physicochemical Properties

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison Across N-Alkyl Analogs

The length of the N-alkyl chain directly influences molecular weight and topological polar surface area (TPSA), two parameters important for predicting a molecule's drug-likeness and passive membrane permeability. N-butyl-4-fluorobenzenesulfonamide has a molecular weight of 231.29 g/mol and a TPSA of 45.8 Ų . This TPSA is identical to that of its non-fluorinated analog, N-butylbenzenesulfonamide (TPSA 45.8 Ų), but both are significantly lower than the TPSA of N-methyl-4-fluorobenzenesulfonamide (TPSA 54.6 Ų) . The lower TPSA of the butyl derivative indicates greater potential for passive membrane diffusion compared to its methyl counterpart, a crucial consideration for intracellular target engagement.

Physicochemical Properties ADME Permeability

Optimal Research and Industrial Application Scenarios for N-butyl-4-fluorobenzenesulfonamide


Synthetic Intermediate in Medicinal Chemistry and Agrochemical Development

Given its distinct physicochemical properties, N-butyl-4-fluorobenzenesulfonamide serves as a versatile building block for the synthesis of more complex molecules. Its fluorine atom and butyl side chain can be leveraged in structure-activity relationship (SAR) studies to modulate lipophilicity (cLogP of 2.9 vs. 2.4 for the non-fluorinated analog) and molecular interactions, making it particularly useful in the development of pharmaceuticals and herbicides [1]. For example, it has been cited as an intermediate in the synthesis of sulfonyl carbamate herbicides .

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure and availability in high purity (e.g., 95% [1]) make it a suitable candidate for use as an analytical reference standard. Its unique spectroscopic signature, including 13C NMR data, can be used for the identification, purity testing, and quantification of related substances in complex mixtures during pharmaceutical development and quality control processes [2]. This is supported by its listing as a certified reference material [2].

Specialty Plasticizer in Polymer Science

N-alkyl benzenesulfonamides, a class to which N-butyl-4-fluorobenzenesulfonamide belongs, are known for their utility as specialty plasticizers for polymers with polar groups, such as polyamides [1]. The specific combination of a para-fluoro substituent and an N-butyl chain offers a unique solubility and compatibility profile compared to common plasticizers, which can be exploited to fine-tune the flexibility and processability of advanced polymer materials.

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